molecular formula C11H18S B14298373 3-Hexyl-4-methylthiophene CAS No. 120344-22-1

3-Hexyl-4-methylthiophene

Cat. No.: B14298373
CAS No.: 120344-22-1
M. Wt: 182.33 g/mol
InChI Key: ACOKJXLXCHAZKA-UHFFFAOYSA-N
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Description

3-Hexyl-4-methylthiophene is an organic compound belonging to the thiophene family, characterized by a sulfur atom in its five-membered ring structure. This compound is notable for its applications in the field of organic electronics, particularly in the synthesis of polythiophenes, which are conductive polymers with significant optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-4-methylthiophene typically involves the use of Grignard reagents and halogenated thiophenes. One common method is the reaction of 2,5-dibromo-3-hexylthiophene with n-butyllithium, followed by the addition of a methylating agent . This process requires careful control of temperature and reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high regioselectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-4-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in organic synthesis and materials science .

Mechanism of Action

The mechanism by which 3-Hexyl-4-methylthiophene exerts its effects is primarily through its ability to participate in π-conjugation, which enhances its electronic properties. The sulfur atom in the thiophene ring contributes to the delocalization of electrons, making the compound highly conductive. This property is exploited in the development of organic electronic devices .

Comparison with Similar Compounds

  • 3-Hexylthiophene
  • 4-Methylthiophene
  • 3-Hexyl-2,5-dimethylthiophene

Comparison: 3-Hexyl-4-methylthiophene is unique due to the presence of both hexyl and methyl substituents, which enhance its solubility and processability compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of high-performance polythiophenes for electronic applications .

Properties

CAS No.

120344-22-1

Molecular Formula

C11H18S

Molecular Weight

182.33 g/mol

IUPAC Name

3-hexyl-4-methylthiophene

InChI

InChI=1S/C11H18S/c1-3-4-5-6-7-11-9-12-8-10(11)2/h8-9H,3-7H2,1-2H3

InChI Key

ACOKJXLXCHAZKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC=C1C

Origin of Product

United States

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